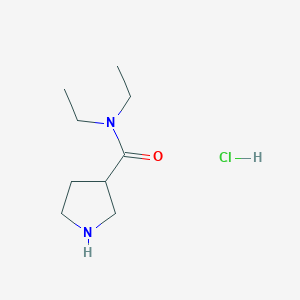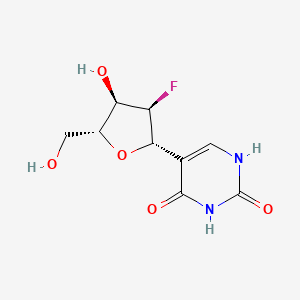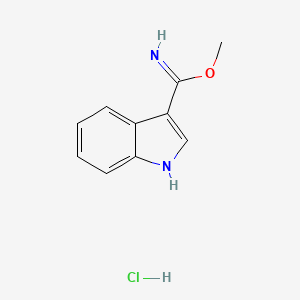![molecular formula C10H9ClF3NO B1436969 3-[2-氯-5-(三氟甲基)苯氧基]氮杂环丁烷 CAS No. 1266475-62-0](/img/structure/B1436969.png)
3-[2-氯-5-(三氟甲基)苯氧基]氮杂环丁烷
描述
3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine is a chemical compound belonging to the class of azetidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The presence of the trifluoromethyl group in its structure imparts unique chemical properties, making it a valuable compound for various research and industrial purposes.
科学研究应用
3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals
作用机制
Target of Action
Similar compounds are often used in the synthesis of agrochemicals and pharmaceuticals , suggesting that the targets could be enzymes or receptors involved in biological pathways relevant to these fields.
Mode of Action
It’s known that the trifluoromethyl group and the pyridine moiety in similar compounds can interact with biological targets, potentially altering their function .
Biochemical Pathways
Similar compounds have been used in the synthesis of agrochemicals and pharmaceuticals , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical properties of the compound, such as its density and boiling point , may influence its pharmacokinetic profile.
Result of Action
Similar compounds have been used in the synthesis of agrochemicals and pharmaceuticals , suggesting that they may have a variety of biological effects.
Action Environment
The compound’s physicochemical properties, such as its density and boiling point , may be influenced by environmental conditions such as temperature and pressure.
生化分析
Biochemical Properties
3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation . Additionally, it can alter the metabolic flux within cells, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression, which may have long-term effects on cell function .
Dosage Effects in Animal Models
The effects of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .
Metabolic Pathways
3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as well as its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it influences mitochondrial function and energy production. The compound’s localization can also affect its interactions with other biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions: 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidine derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
相似化合物的比较
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)aniline
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
Comparison: Compared to these similar compounds, 3-[2-Chloro-5-(trifluoromethyl)phenoxy]azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The azetidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate for various synthetic applications. Additionally, the trifluoromethyl group contributes to its high lipophilicity and potential biological activities .
属性
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c11-8-2-1-6(10(12,13)14)3-9(8)16-7-4-15-5-7/h1-3,7,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSHKKRKNOXOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine](/img/structure/B1436887.png)




![[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B1436898.png)







